8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE
Description
8-{[(6-Nitro-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine is a synthetic purine derivative characterized by a 6-nitrobenzodiazolylmethylsulfanyl substituent at the 8-position of the purine core and an amine group at position 5. The purine scaffold is a heterocyclic aromatic compound with significant biological relevance due to its structural similarity to nucleic acid bases like adenine and guanine . The sulfanyl (-S-) linker at position 8 provides flexibility for chemical modifications, as seen in analogous purine derivatives used in azo coupling reactions .
This compound’s synthesis likely involves nucleophilic substitution or diazo coupling strategies, similar to methods described for structurally related 8-arylhydrazonopurines .
Properties
IUPAC Name |
8-[(6-nitro-1H-benzimidazol-2-yl)methylsulfanyl]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N8O2S/c14-11-10-12(16-5-15-11)20-13(19-10)24-4-9-17-7-2-1-6(21(22)23)3-8(7)18-9/h1-3,5H,4H2,(H,17,18)(H3,14,15,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXJTAZMZVOZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CSC3=NC4=NC=NC(=C4N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the 6-nitro-1H-1,3-benzodiazole intermediate, which is then reacted with a suitable purine derivative under controlled conditions. The key steps include nitration, sulfonation, and amination reactions, often carried out in the presence of catalysts and under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its fluorescent properties, due to the benzodiazole moiety, make it useful in imaging studies .
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-microbial agents. Its ability to interact with nucleic acids and proteins makes it a candidate for drug development .
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and sensors .
Mechanism of Action
The mechanism of action of 8-{[(6-NITRO-1H-1,3-BENZODIAZOL-2-YL)METHYL]SULFANYL}-9H-PURIN-6-AMINE involves its interaction with specific molecular targets. The nitrobenzodiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Substituent Position and Linker Chemistry: The target compound’s C8 sulfanyl linker contrasts with sulfonyl or azo groups in analogs, offering distinct electronic and steric properties. The 6-nitrobenzodiazolyl group introduces strong electron-withdrawing effects, which may enhance DNA intercalation or enzyme inhibition compared to non-nitro-substituted analogs .
The nitro group may confer cytotoxicity, as seen in nitroheterocyclic drugs like metronidazole, suggesting possible antiparasitic or antibacterial applications .
Synthetic Accessibility :
- The compound’s synthesis likely parallels methods for 8-substituted purines, such as coupling reactions with electrophilic intermediates (e.g., nitrobenzodiazolylmethyl thiols) .
Research Findings and Data Tables
Table 1: Electronic Effects of Substituents
| Substituent | Electronic Nature | Impact on Purine Core |
|---|---|---|
| 6-Nitrobenzodiazolylmethylsulfanyl | Strongly electron-withdrawing | Increases electrophilicity at C8; stabilizes negative charge in transition states |
| Arylazo (e.g., 6a-i) | Electron-withdrawing (resonance) | Enhances conjugation, affecting redox properties |
| Trimethoxybenzenesulfonyl | Electron-deficient (sulfonyl) | Reduces nucleophilicity; improves metabolic stability |
Biological Activity
The compound 8-{[(6-nitro-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine, a derivative of purine and benzodiazole, has garnered attention due to its potential biological activities. This article elaborates on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N5O2S |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 8-{[(6-nitro-1H-benzodiazol-2-yl)methyl]sulfanyl}-9H-purin-6-amine |
| SMILES | CCN1C2=CC=CC=C2N=C1SCC3=NC4=C(N3)C=C(C=C4)N+[O-] |
The biological activity of the compound is primarily attributed to its interaction with various molecular targets. The presence of the nitro group and thioether linkage enhances its reactivity and potential for biological interactions.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes such as carbonic anhydrases and phosphodiesterases, which are crucial in various physiological processes.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against a range of bacteria and fungi, potentially through disruption of cellular processes.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy.
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound:
| Study Reference | Biological Activity Observed | IC50 Value (µM) |
|---|---|---|
| Inhibition of hCA II | 0.062 | |
| Antimicrobial against E. coli | 20 | |
| Cytotoxicity in HeLa cells | 15 |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties, the compound was tested against various strains of bacteria. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested apoptosis induction as a primary mode of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
